N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide involves intricate steps that include conjugate additions, intramolecular acylations, and cyclizations to form various cyclic compounds. A notable example includes the enantioselective synthesis of indolizidines through conjugate additions and intramolecular alkylation, demonstrating the compound's complexity and the sophistication required in its synthesis (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant diversity and complexity. For instance, crystal structure studies of 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine revealed an orthorhombic crystal class, with the sulfonyl moiety in a distorted tetrahedral configuration, indicating the intricate structural characteristics of such compounds (Kumar et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving compounds with similar structures to N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide often involve substitutions and transformations that yield biologically active derivatives. For example, synthesis efforts have produced compounds with anti-inflammatory and anti-cancer properties, demonstrating the chemical versatility and potential pharmacological applications of such molecules (Gangapuram & Redda, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in biological systems and potential applications in drug design. Crystal structure and DFT studies provide insights into the electrostatic potential and leading molecular orbital, aiding in the prediction of reactivity sites and intermolecular interactions (Xiao et al., 2022).
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-24-13-15-26(16-14-24)32(28,29)20-9-7-19(8-10-20)23-22(27)18-5-4-6-21(17-18)33(30,31)25-11-2-3-12-25/h4-10,17H,2-3,11-16H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUWZAXJBPRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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